molecular formula C24H30N2O4 B14903095 2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide

2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide

Cat. No.: B14903095
M. Wt: 410.5 g/mol
InChI Key: FHAYAUZPTHJOIP-UHFFFAOYSA-N
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Description

2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide is a complex organic compound with a unique structure that combines elements of benzofuran and chromen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the benzofuran-chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for studying receptor interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Blocking their catalytic activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A related compound with a simpler structure.

    7-Methylcoumarin: Another similar compound with different substitution patterns.

    4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-yl acetate: Shares a similar core structure but with different functional groups.

Uniqueness

2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetamide

InChI

InChI=1S/C24H30N2O4/c1-14-17-12-19-16-8-5-6-9-20(16)29-23(19)15(2)22(17)30-24(28)18(14)13-21(27)25-10-7-11-26(3)4/h12H,5-11,13H2,1-4H3,(H,25,27)

InChI Key

FHAYAUZPTHJOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CC(=O)NCCCN(C)C

Origin of Product

United States

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